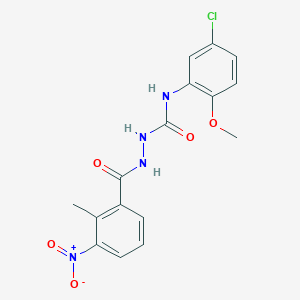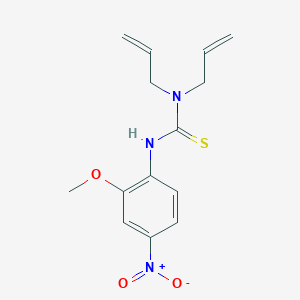![molecular formula C19H24N2O3S B4120298 N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4120298.png)
N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MS023, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of sulfonyl-containing molecules and has been found to exhibit promising results in preclinical studies for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide involves the inhibition of the BET family of proteins, which play a crucial role in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide prevents the activation of oncogenes and other genes that promote cancer cell growth. The compound also induces apoptosis and cell cycle arrest in cancer cells, leading to their death.
Biochemical and Physiological Effects
N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been found to exhibit various biochemical and physiological effects. In cancer cells, the compound inhibits the expression of oncogenes and other genes that promote cancer cell growth. It also induces apoptosis and cell cycle arrest, leading to the death of cancer cells. In addition, N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound also protects neurons from oxidative stress and prevents the accumulation of beta-amyloid, which is a hallmark of Alzheimer's disease. Furthermore, N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been found to inhibit the replication of the human cytomegalovirus, making it a potential candidate for the treatment of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide is its simple synthesis method, which can be performed on a large scale. The compound has also been extensively studied for its potential therapeutic applications in various diseases, making it a promising candidate for further development and commercialization. However, there are also some limitations to the use of N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide in lab experiments. The compound has been found to exhibit low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are many potential future directions for the study of N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One area of research is the development of more potent and selective inhibitors of BET proteins. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Furthermore, the compound could be tested in combination with other therapies to enhance its efficacy and reduce potential side effects. Finally, the safety and efficacy of N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide in humans need to be tested in clinical trials, which could pave the way for its use in the clinic.
Conclusion
In conclusion, N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to inhibit the growth of cancer cells, exhibit anti-inflammatory effects, protect neurons from oxidative stress, and inhibit the replication of the human cytomegalovirus. Although there are some limitations to the use of N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide in lab experiments, the compound has a simple synthesis method and is a promising candidate for further development and commercialization. Future research could focus on the development of more potent and selective inhibitors of BET proteins, optimization of the synthesis method, and testing the compound in clinical trials.
Aplicaciones Científicas De Investigación
N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been found to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the progression of cancer. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for cancer therapy.
In addition to cancer therapy, N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide has also been studied for its potential applications in other diseases such as inflammation, neurodegenerative diseases, and viral infections. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid, which is a hallmark of Alzheimer's disease. Furthermore, N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been found to inhibit the replication of the human cytomegalovirus, making it a potential candidate for the treatment of viral infections.
Propiedades
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-pentan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-8-15(2)20-19(22)16-11-13-17(14-12-16)21(3)25(23,24)18-9-6-5-7-10-18/h5-7,9-15H,4,8H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVPUBWMXUZGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl(phenylsulfonyl)amino]-N-(pentan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



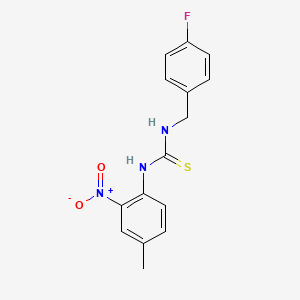
![2-[phenyl(phenylthio)acetyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4120219.png)
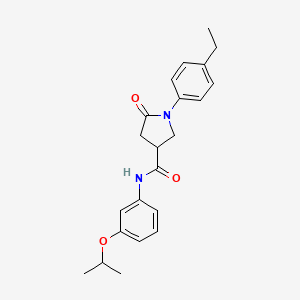
![4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4120227.png)
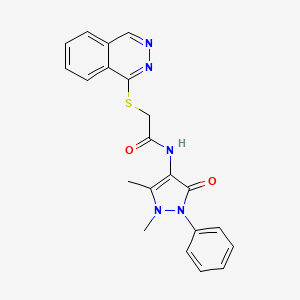
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4120235.png)
![N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4120267.png)
![2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120268.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4120273.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120288.png)
![N-methyl-1-(2-pyridinyl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B4120293.png)

